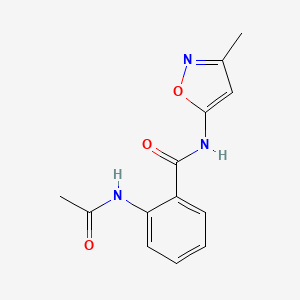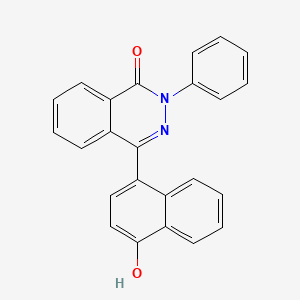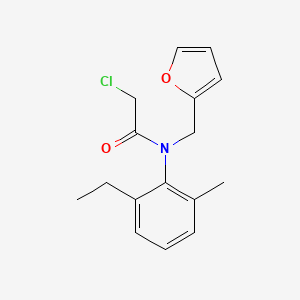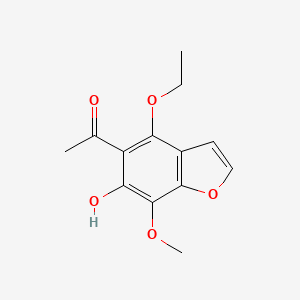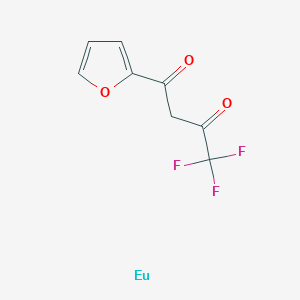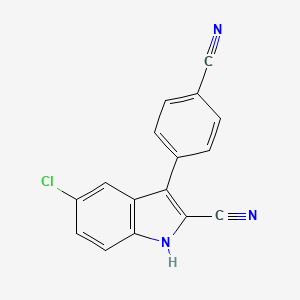
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a cyanophenyl group, and a carbonitrile group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-chloroindole with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like malononitrile and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carboxylic acid
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-methanol
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-amine
Uniqueness
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is unique due to the presence of both a chloro and a cyanophenyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.
Propriétés
Numéro CAS |
62039-82-1 |
|---|---|
Formule moléculaire |
C16H8ClN3 |
Poids moléculaire |
277.71 g/mol |
Nom IUPAC |
5-chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H8ClN3/c17-12-5-6-14-13(7-12)16(15(9-19)20-14)11-3-1-10(8-18)2-4-11/h1-7,20H |
Clé InChI |
MNQLBJGSVZGXMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=C(NC3=C2C=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
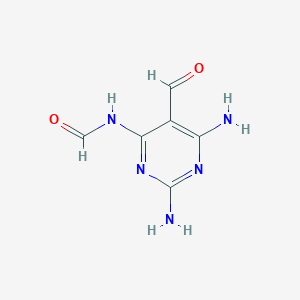
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

